Cas no 88491-46-7 (Benzeneacetic acid, 3-bromo-2-hydroxy-)
Benzeneacetic acid, 3-bromo-2-hydroxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetic acid, 3-bromo-2-hydroxy-
- 2-(3-Bromo-2-hydroxyphenyl)acetic acid
- 2-(3-bromo-2-hydroxyphenyl)aceticacid
- 88491-46-7
- (3-bromo-2-hydroxyphenyl)acetic acid
- SCHEMBL2730028
-
- Inchi: 1S/C8H7BrO3/c9-6-3-1-2-5(8(6)12)4-7(10)11/h1-3,12H,4H2,(H,10,11)
- InChI Key: QXCZQXGLRAKYSR-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1O)CC(=O)O
Computed Properties
- Exact Mass: 229.95786g/mol
- Monoisotopic Mass: 229.95786g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 57.5Ų
Benzeneacetic acid, 3-bromo-2-hydroxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A988872-100mg |
2-(3-Bromo-2-hydroxyphenyl)acetic acid |
88491-46-7 | 95% | 100mg |
$177.0 | 2025-04-16 | |
| Ambeed | A988872-250mg |
2-(3-Bromo-2-hydroxyphenyl)acetic acid |
88491-46-7 | 95% | 250mg |
$300.0 | 2025-04-16 | |
| Ambeed | A988872-1g |
2-(3-Bromo-2-hydroxyphenyl)acetic acid |
88491-46-7 | 95% | 1g |
$808.0 | 2025-04-16 | |
| 1PlusChem | 1P024911-100mg |
2-(3-BROMO-2-HYDROXYPHENYL)ACETIC ACID |
88491-46-7 | 95% | 100mg |
$161.00 | 2024-04-20 | |
| 1PlusChem | 1P024911-250mg |
2-(3-BROMO-2-HYDROXYPHENYL)ACETIC ACID |
88491-46-7 | 95% | 250mg |
$263.00 | 2024-04-20 | |
| 1PlusChem | 1P024911-1g |
2-(3-BROMO-2-HYDROXYPHENYL)ACETIC ACID |
88491-46-7 | 95% | 1g |
$758.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1724373-100mg |
3-Bromo-2-hydroxybenzeneacetic acid |
88491-46-7 | 98% | 100mg |
¥950.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1724373-250mg |
3-Bromo-2-hydroxybenzeneacetic acid |
88491-46-7 | 98% | 250mg |
¥1600.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1724373-1g |
3-Bromo-2-hydroxybenzeneacetic acid |
88491-46-7 | 98% | 1g |
¥3800.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1724373-5g |
3-Bromo-2-hydroxybenzeneacetic acid |
88491-46-7 | 98% | 5g |
¥12100.00 | 2024-04-27 |
Benzeneacetic acid, 3-bromo-2-hydroxy- Suppliers
Benzeneacetic acid, 3-bromo-2-hydroxy- Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on Benzeneacetic acid, 3-bromo-2-hydroxy-
Benzeneacetic acid, 3-bromo-2-hydroxy- (CAS No. 88491-46-7): A Comprehensive Overview
The compound Benzeneacetic acid, 3-bromo-2-hydroxy- (CAS No. 88491-46-7) is a specialized organic molecule that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has found applications in various scientific studies, particularly in the development of novel therapeutic agents and biochemical probes. Its molecular structure, consisting of a benzene ring substituted with both a bromine atom at the 3-position and a hydroxyl group at the 2-position, imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry.
In recent years, the interest in Benzeneacetic acid, 3-bromo-2-hydroxy- has been fueled by its potential role in medicinal chemistry. The presence of both bromine and hydroxyl functional groups on the benzene ring allows for further derivatization, enabling the synthesis of a diverse array of compounds with tailored biological activities. This flexibility has made it a popular choice for researchers exploring new drug candidates targeting various diseases.
One of the most compelling aspects of this compound is its utility as a building block in the synthesis of more complex molecules. The bromine atom at the 3-position can be readily introduced into other structures through nucleophilic aromatic substitution reactions, while the hydroxyl group can participate in etherification or esterification reactions. These transformations have been exploited to create novel analogs with enhanced pharmacological properties.
Recent studies have highlighted the significance of Benzeneacetic acid, 3-bromo-2-hydroxy- in the development of inhibitors for specific enzymatic targets. For instance, researchers have utilized this compound to design molecules that interact with serine/threonine proteases, which are implicated in numerous pathological processes. The bromine and hydroxyl groups provide strategic handles for optimizing binding affinity and selectivity, making this compound a promising scaffold for drug discovery.
The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate in the synthesis of antiviral and anticancer agents. The unique structural motif of Benzeneacetic acid, 3-bromo-2-hydroxy- allows for the introduction of additional functional groups that can modulate biological activity. For example, modifications at the 4-position of the benzene ring have been explored to enhance binding to viral proteases or to improve cytotoxicity against cancer cell lines.
In addition to its applications in drug discovery, this compound has been used as a biochemical probe to study enzyme mechanisms and interactions. The presence of both electrophilic and nucleophilic centers makes it an ideal candidate for investigating catalytic processes and binding dynamics. Such studies contribute valuable insights into fundamental biochemical pathways and can inform the design of more effective therapeutic strategies.
The synthesis of Benzeneacetic acid, 3-bromo-2-hydroxy- involves multi-step organic transformations that highlight its synthetic versatility. Starting from commercially available precursors such as bromobenzene and glycolic acid derivatives, researchers can construct the desired structure through a series of well-established reactions. These include bromination at the appropriate position on the benzene ring followed by hydroxylation at another site. The precise control over regioselectivity is crucial to obtaining the desired product with high yield and purity.
The analytical characterization of this compound is another critical aspect that underscores its importance in scientific research. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed techniques to confirm its identity and purity. These analytical methods provide detailed information about the molecular structure and conformational properties, which are essential for understanding its reactivity and biological behavior.
The growing body of literature on Benzeneacetic acid, 3-bromo-2-hydroxy- underscores its significance as a versatile intermediate in chemical synthesis and pharmaceutical research. As new methodologies emerge and our understanding of biological systems advances, this compound is likely to continue playing a pivotal role in the development of innovative therapeutic agents. Its unique structural features and synthetic accessibility make it an indispensable tool for researchers striving to push the boundaries of medicinal chemistry.
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